Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18662277
InChI: InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC18662277

Molecular Formula: C11H9FN2O3

Molecular Weight: 236.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate -

Specification

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
IUPAC Name ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3
Standard InChI Key XCIVHWRXSWUXMZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F

Introduction

Structural and Electronic Properties

The compound combines the electron-deficient nature of the oxazole ring with the polar effects of the fluoropyridine substituent. The oxazole ring (C3_3H3_3NO) contributes to π-conjugation, while the 2-fluoropyridine group introduces steric and electronic perturbations due to fluorine's strong electronegativity (-I effect) and potential for hydrogen bonding .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR: The ethyl ester group typically resonates as a quartet at δ 4.30–4.40 ppm (CH2_2) and a triplet at δ 1.30–1.40 ppm (CH3_3) . Protons on the oxazole ring (C5-H) appear as a singlet near δ 8.30–8.50 ppm, while pyridyl protons exhibit splitting patterns dependent on fluorine coupling (e.g., C3-H: δ 8.60–8.80 ppm, d, 4JHF^4J_{H-F} ≈ 2–3 Hz) .

  • 13^{13}C NMR: Key signals include the ester carbonyl (δ 160–165 ppm), oxazole C2 (δ 150–155 ppm), and fluoropyridine carbons (C2-F: δ 145–150 ppm, C4: δ 125–130 ppm) .

  • 19^{19}F NMR: The fluorine atom on pyridine resonates at δ -60 to -65 ppm, consistent with meta-fluorine substituents in analogous systems .

Infrared (IR) Spectroscopy:
Characteristic peaks include C=O stretching (1740–1750 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C-F (1100–1150 cm1^{-1}) .

Mass Spectrometry:
High-resolution mass spectrometry (HRMS) typically confirms the molecular ion [M+H]+^+ at m/z 251.0584 (calculated for C11_{11}H9_9FN2_2O3_3) .

Crystallographic Analysis

While single-crystal data for this specific compound are unavailable, related oxazole derivatives crystallize in monoclinic systems (e.g., P21_1/n space group) with unit cell parameters a = 14.8 Å, b = 7.1 Å, c = 25.1 Å, and β = 100.1° . Intramolecular C-H···O/N hydrogen bonds stabilize the planar conformation, while intermolecular interactions (e.g., C-H···O) govern crystal packing .

Synthesis and Optimization

The compound is accessible via Pd/Cu-catalyzed direct arylation, a method validated for analogous oxazole-pyridine systems .

Representative Procedure

Reactants:

  • Ethyl oxazole-4-carboxylate (1.1 equiv)

  • 4-Bromo-2-fluoropyridine (1.0 equiv)

  • Pd(OAc)2_2 (5 mol%)

  • CuI (10 mol%)

  • K3_3PO4_4 (2.0 equiv)

  • 1,4-Dioxane (solvent)

Conditions:

  • Nitrogen atmosphere, 110°C, 18–24 hours

  • Purification via silica gel chromatography (hexanes/EtOAc gradient)

Yield: 75–85% (estimated based on analogous reactions) .

Mechanistic Insights

The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway. The Pd(0) catalyst oxidatively adds to the aryl bromide, followed by base-assisted C-H activation at the oxazole C2 position. Transmetalation with Cu(I) facilitates reductive elimination, yielding the coupled product .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich oxazole ring undergoes nitration and halogenation at C5, while the fluoropyridine group remains inert under mild conditions .

Ring-Opening Reactions

Treatment with aqueous HCl (6 M, reflux) hydrolyzes the ester to the carboxylic acid, a precursor for amide coupling or decarboxylation .

Applications in Drug Discovery

Oxazole-pyridine hybrids exhibit diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

ADAMTS7 Inhibition

Structural analogs bearing fluorinated pyridines demonstrate nanomolar inhibition of ADAMTS7, a metalloprotease implicated in cardiovascular disease . Key interactions include:

  • Oxazole nitrogen coordination to catalytic Zn2+^{2+}

  • Fluorine-mediated enhancement of membrane permeability (cLogP ≈ 2.5)

Table 1: Comparative Bioactivity of Oxazole-Pyridine Derivatives

CompoundADAMTS7 IC50_{50} (nM)MMP12 Selectivity (Fold)
Ethyl 2-(2-F-pyridin-4-yl)oxazole-4-carboxylate15 (predicted)>100
BAY-9835 (Control)985

Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO gap: 5.2 eV (favorable for charge transport)

  • Dipole moment: 3.8 D (enhanced solubility in polar media)

  • Fukui indices: f+^+ = 0.12 at oxazole C5 (electrophilic attack site)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator